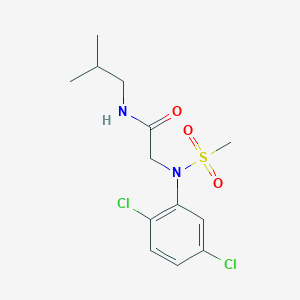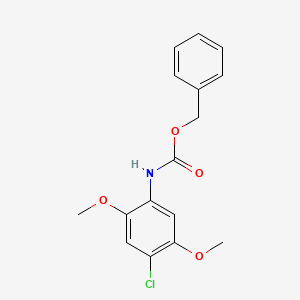
N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide
描述
N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide, also known as DPA-714, is a small molecule that has been extensively studied for its potential use in imaging inflammation.
作用机制
The mechanism of action of N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide involves binding to the TSPO on activated microglia and macrophages. This binding leads to the upregulation of TSPO expression and the subsequent activation of downstream signaling pathways involved in inflammation.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide has been shown to have anti-inflammatory effects in various disease models. It can reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide can also reduce the activation of microglia and macrophages, which are key players in the inflammatory response.
实验室实验的优点和局限性
One of the major advantages of N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide is its specificity for TSPO expressed on activated microglia and macrophages. This allows for the imaging of inflammation with high sensitivity and specificity. However, one of the limitations of N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide is its short half-life, which limits the imaging time window. Additionally, N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide may not be suitable for imaging chronic inflammation due to the downregulation of TSPO expression over time.
未来方向
For the use of N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide in scientific research include the development of new radiotracers, investigation of the role of TSPO in various diseases, and the use of N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide in combination with other imaging modalities.
科学研究应用
N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide has been extensively studied for its potential use in imaging inflammation in various diseases such as cancer, Alzheimer's disease, and multiple sclerosis. It is a ligand for the translocator protein (TSPO), which is expressed in high levels in activated microglia and macrophages during inflammation. N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide can be labeled with a positron-emitting isotope such as 18F or 11C to produce a radiotracer for imaging inflammation using positron emission tomography (PET).
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(2-phenylethynyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO/c1-17-8-15-22(16-18(17)2)24-23(25)21-13-11-20(12-14-21)10-9-19-6-4-3-5-7-19/h3-8,11-16H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSDAWAGUGZBLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C#CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-methoxy-5-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4759595.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B4759620.png)
![methyl 2-[({4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4759629.png)
![methyl 2-[(2-thienylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4759632.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(1-methyl-1H-pyrazol-3-yl)thiourea](/img/structure/B4759638.png)

![2-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4759649.png)





![5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4759693.png)